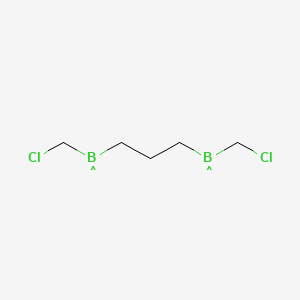
CID 71327155
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 71327155 is a chemical compound with unique properties and applications It is important in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 71327155 involves specific reaction conditions and reagents. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include:
Reaction A: This involves the use of specific catalysts and solvents to achieve the desired product.
Reaction B: Another method involves a multi-step process with intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing reaction conditions, using large-scale reactors, and ensuring quality control. The industrial methods focus on cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
CID 71327155 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a different product compared to reduction or substitution.
Applications De Recherche Scientifique
CID 71327155 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis.
Biology: It is studied for its effects on biological systems and potential therapeutic uses.
Medicine: It is explored for its potential as a drug or treatment for specific conditions.
Industry: It is used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of CID 71327155 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to a cascade of biochemical reactions. Understanding its mechanism of action can provide insights into its potential therapeutic effects and applications.
Conclusion
This compound is a versatile compound with significant importance in various fields. Understanding its synthesis, reactions, applications, and mechanism of action can provide valuable insights into its potential uses and benefits. Further research and exploration can uncover new applications and enhance its utility in science and industry.
Propriétés
Numéro CAS |
89992-20-1 |
|---|---|
Formule moléculaire |
C5H10B2Cl2 |
Poids moléculaire |
162.7 g/mol |
InChI |
InChI=1S/C5H10B2Cl2/c8-4-6-2-1-3-7-5-9/h1-5H2 |
Clé InChI |
QUJANEQOJNCVHC-UHFFFAOYSA-N |
SMILES canonique |
[B](CCC[B]CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide](/img/structure/B14399445.png)


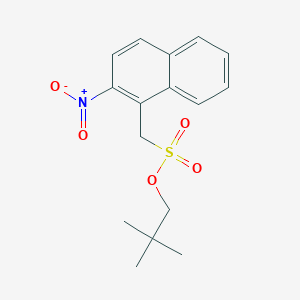
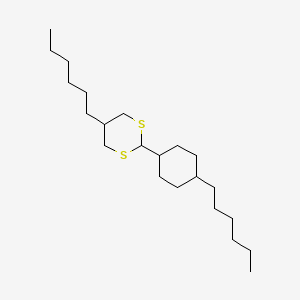
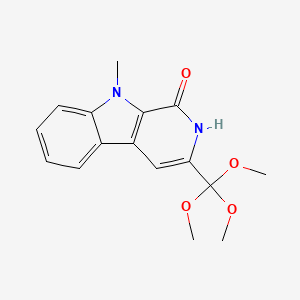

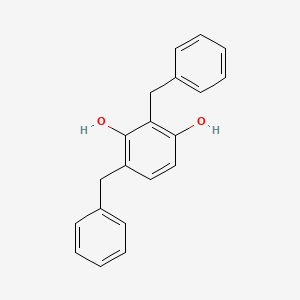
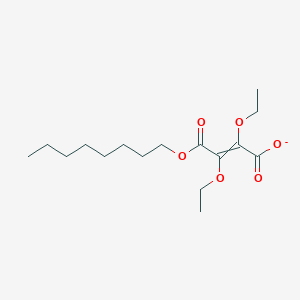
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
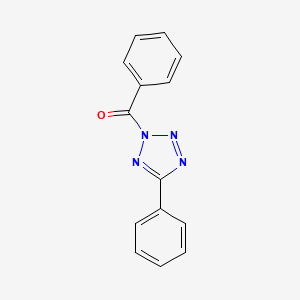
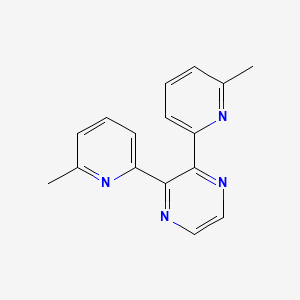
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
